molecular formula C16H19F3O3 B167242 Heptyl 4-(trifluoroacetyl)benzoate CAS No. 129476-47-7

Heptyl 4-(trifluoroacetyl)benzoate

Cat. No. B167242
M. Wt: 316.31 g/mol
InChI Key: CQFKNHZFYMLLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptyl 4-(trifluoroacetyl)benzoate, also known as TFB, is a chemical compound that has gained attention in scientific research due to its unique properties. TFB is a derivative of benzoic acid and is commonly used as a reagent in organic synthesis.

Mechanism Of Action

The mechanism of action of Heptyl 4-(trifluoroacetyl)benzoate is not well understood, but it is believed to be related to its ability to selectively protect hydroxyl groups. Heptyl 4-(trifluoroacetyl)benzoate has been shown to have a high affinity for hydroxyl groups, which may play a role in its biological activity.

Biochemical And Physiological Effects

Heptyl 4-(trifluoroacetyl)benzoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Heptyl 4-(trifluoroacetyl)benzoate can inhibit the growth of cancer cells, particularly breast cancer cells. Heptyl 4-(trifluoroacetyl)benzoate has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using Heptyl 4-(trifluoroacetyl)benzoate in lab experiments is its ability to selectively protect hydroxyl groups. This allows for the synthesis of complex organic compounds that would be difficult to synthesize using other reagents. However, Heptyl 4-(trifluoroacetyl)benzoate is also a toxic compound and should be handled with care.

Future Directions

There are several future directions for research on Heptyl 4-(trifluoroacetyl)benzoate. One area of research is the development of new drugs based on Heptyl 4-(trifluoroacetyl)benzoate. Another area of research is the synthesis of complex organic compounds using Heptyl 4-(trifluoroacetyl)benzoate as a reagent. Additionally, further studies are needed to fully understand the mechanism of action of Heptyl 4-(trifluoroacetyl)benzoate and its potential therapeutic applications.
Conclusion
In conclusion, Heptyl 4-(trifluoroacetyl)benzoate is a chemical compound that has gained attention in scientific research due to its unique properties. Heptyl 4-(trifluoroacetyl)benzoate is commonly used as a reagent in organic synthesis and has also been used in the development of new drugs. Heptyl 4-(trifluoroacetyl)benzoate has been shown to have a variety of biochemical and physiological effects, and further research is needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of Heptyl 4-(trifluoroacetyl)benzoate involves the reaction of heptylbenzoic acid with trifluoroacetic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine. The reaction yields Heptyl 4-(trifluoroacetyl)benzoate, which is a white crystalline solid with a melting point of 82-84°C.

Scientific Research Applications

Heptyl 4-(trifluoroacetyl)benzoate has been used in various scientific research applications, including the synthesis of organic compounds and the development of new drugs. Heptyl 4-(trifluoroacetyl)benzoate is commonly used as a reagent in organic synthesis due to its ability to selectively protect hydroxyl groups. Heptyl 4-(trifluoroacetyl)benzoate has also been used in the development of new drugs, particularly in the field of cancer research.

properties

CAS RN

129476-47-7

Product Name

Heptyl 4-(trifluoroacetyl)benzoate

Molecular Formula

C16H19F3O3

Molecular Weight

316.31 g/mol

IUPAC Name

heptyl 4-(2,2,2-trifluoroacetyl)benzoate

InChI

InChI=1S/C16H19F3O3/c1-2-3-4-5-6-11-22-15(21)13-9-7-12(8-10-13)14(20)16(17,18)19/h7-10H,2-6,11H2,1H3

InChI Key

CQFKNHZFYMLLPK-UHFFFAOYSA-N

SMILES

CCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F

Canonical SMILES

CCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F

Origin of Product

United States

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